Chmfl-btk-01, also known as N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide, is a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It was developed as part of a series of compounds aimed at targeting BTK, which plays a crucial role in B-cell signaling and is implicated in various hematological malignancies.
Chmfl-btk-01 falls under the category of kinase inhibitors, specifically targeting the BTK enzyme. It is classified as an irreversible inhibitor, meaning it forms a permanent bond with the target enzyme, leading to sustained inhibition of its activity.
The synthesis of Chmfl-btk-01 involves several key steps:
The synthesis process emphasizes the importance of optimizing reaction conditions to achieve high yields and purity for biological testing. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds.
Chmfl-btk-01 features a complex molecular structure characterized by:
The molecular formula for Chmfl-btk-01 is C₁₉H₃₁N₃O₃, and it has a molecular weight of approximately 345.48 g/mol. Structural analysis through X-ray crystallography or NMR spectroscopy would provide insights into its three-dimensional conformation and binding interactions with BTK .
Chmfl-btk-01 primarily acts through covalent modification of the active site cysteine residue (Cys481) in BTK. This irreversible binding inhibits the kinase's catalytic activity, preventing downstream signaling pathways that promote cell survival and proliferation in B-cells.
The kinetic parameters for Chmfl-btk-01 demonstrate an IC₅₀ value of 7 nM, indicating its potency as a BTK inhibitor. Further studies reveal that it effectively inhibits BTK auto-phosphorylation and induces apoptosis in various B-cell lines .
The mechanism by which Chmfl-btk-01 exerts its effects involves:
In vitro studies have shown that Chmfl-btk-01 can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in sensitive cell lines such as Ramos and MOLM13 .
Chmfl-btk-01 is typically described as a solid at room temperature, with specific melting points dependent on purity levels.
Key chemical properties include:
Relevant analyses often include stability studies under various pH conditions and temperatures to assess its suitability for pharmaceutical formulations .
Chmfl-btk-01 is primarily used for:
The ongoing exploration into its efficacy and safety profiles could lead to significant advancements in targeted cancer therapies .
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5